4-Azido-2-nitrophenyl phosphate

Na⁺/K⁺‑ATPase substrate kinetics p-nitrophenyl phosphate

4-Azido-2-nitrophenyl phosphate (ANPP, CAS 74784-75-1) is a synthetic aryl‑azide photoaffinity probe that functions as a photoreactive inorganic phosphate (Pi) analog. Upon ultraviolet or visible light irradiation, the azido group generates a highly reactive nitrene that forms covalent bonds with adjacent amino acid residues, enabling irreversible, site‑specific labeling of phosphate‑binding proteins.

Molecular Formula C6H5N4O6P
Molecular Weight 260.1 g/mol
CAS No. 74784-75-1
Cat. No. B1199472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-2-nitrophenyl phosphate
CAS74784-75-1
Synonyms4-azido-2-nitrophenyl phosphate
Molecular FormulaC6H5N4O6P
Molecular Weight260.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)O
InChIInChI=1S/C6H5N4O6P/c7-9-8-4-1-2-6(16-17(13,14)15)5(3-4)10(11)12/h1-3H,(H2,13,14,15)
InChIKeyLWSCUGPWJSOREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azido-2-nitrophenyl phosphate (ANPP, CAS 74784-75-1): A Photoreactive Phosphate Analog for Covalent Protein Labeling


4-Azido-2-nitrophenyl phosphate (ANPP, CAS 74784-75-1) is a synthetic aryl‑azide photoaffinity probe that functions as a photoreactive inorganic phosphate (Pi) analog [1]. Upon ultraviolet or visible light irradiation, the azido group generates a highly reactive nitrene that forms covalent bonds with adjacent amino acid residues, enabling irreversible, site‑specific labeling of phosphate‑binding proteins. Structurally, ANPP is a dihydrogen phosphate ester of 4‑azido‑2‑nitrophenol (molecular formula C₆H₅N₄O₆P; molecular weight 260.1 Da) and is used exclusively as a research reagent in biochemical and enzymological studies.

Workflow Photoaffinity labeling of phosphate-binding proteins
Selection Irreversible covalent capture; compatible with SDS-PAGE, autoradiography, MS
Context Biochemical and enzymological research use only

Why p-Nitrophenyl Phosphate Cannot Substitute for 4-Azido-2-nitrophenyl phosphate in Photoaffinity Labeling Workflows


Unlike non‑photoreactive phosphate analogs such as p‑nitrophenyl phosphate (pNPP), ANPP incorporates a 4‑azido‑2‑nitrophenyl moiety that, upon photoirradiation, generates a reactive nitrene capable of forming covalent adducts with protein residues [1]. This photochemical transformation is the basis for irreversible, stable protein labeling—a property that pNPP completely lacks. Consequently, ANPP uniquely enables downstream identification of labeled peptides by SDS‑PAGE, autoradiography, and mass spectrometry, while pNPP can only serve as a transient, reversible substrate. In applications requiring covalent capture of phosphate‑binding sites—such as mapping active‑site architecture or quantifying stoichiometry—pNPP is structurally and functionally inadequate.

ANPP (Target)
Generates reactive nitrene upon UV/visible light irradiation
pNPP (Substitute)
Lacks photoreactive moiety; no photoactivation possible
ANPP
Forms stable covalent adducts with adjacent residues
pNPP
Provides only transient, reversible substrate binding
ANPP
Enables SDS-PAGE, autoradiography, MS-based peptide identification
pNPP
Cannot support covalent capture workflows; downstream analysis limited
Class-level inference: non-photoreactive analogs may not replicate covalent labeling; direct substitution requires validation of photoreactivity.

Quantitative Differentiation of 4-Azido-2-nitrophenyl phosphate from p-Nitrophenyl Phosphate and Other Phosphate Analogs


ANPP Displays 1.7‑Fold Higher Apparent Affinity for Na⁺/K⁺‑ATPase Than pNPP

In dog renal Na⁺/K⁺‑ATPase, ANPP exhibited an apparent Km of 1.0 mM, whereas p‑nitrophenyl phosphate (pNPP) showed a Km of 1.7 mM under identical conditions [1]. The lower Km indicates that ANPP possesses approximately 1.7‑fold higher affinity for the enzyme's substrate‑binding site.

Apparent Km
Head-to-head
ANPP Km: 1.0 mM; pNPP Km: 1.7 mM (≈1.7‑fold higher affinity)
May support active-site occupancy at lower probe concentrations; substrate‑site interaction context
Dog renal Na⁺/K⁺‑ATPase, pH 7.4, 37 °C, Mg²⁺ present
Na⁺/K⁺‑ATPase substrate kinetics p-nitrophenyl phosphate

ANPP Competitively Inhibits pNPP Hydrolysis with a Ki of 0.37 mM, Confirming Shared Site Binding

ANPP acted as a competitive inhibitor of pNPP hydrolysis by Na⁺/K⁺‑ATPase, with a Ki value of 0.37 mM [1]. This demonstrates that ANPP and pNPP compete for the same catalytic site, validating ANPP as a faithful substrate analog.

Competitive Ki
Head-to-head
Ki = 0.37 mM (vs. pNPP hydrolysis)
Indicates shared catalytic site; supports concentration selection for binding saturation
Same enzyme system; pNPP as substrate
competitive inhibition pNPP hydrolysis active site probe

ANPP Mediates Light‑Dependent Irreversible Inhibition of Na⁺/K⁺‑ATPase, a Capability Entirely Absent in pNPP

Upon UV photolysis, ANPP caused irreversible inhibition of both ATPase and pNPPase activities of Na⁺/K⁺‑ATPase, whereas pNPP produced no covalent modification under any condition [1]. Maximum covalent incorporation reached 1.2 nmol ANPP per mg of protein at 100% inhibition of Mg²⁺‑dependent activity.

Covalent Labeling
Head-to-head
ANPP: irreversible inhibition + covalent adduct (1.2 nmol/mg at 100% inhibition); pNPP: none
Enables permanent stoichiometric tagging; supports downstream identification workflows
UV irradiation required; Mg²⁺ present
photoaffinity labeling irreversible inhibition covalent binding

ANPP Selectively Discriminates Between Alkaline Phosphatase and F₁‑ATPase, in Contrast to pNPP

In the dark, ANPP was hydrolyzed by alkaline phosphatase but was completely resistant to cleavage by mitochondrial F₁‑ATPase, whereas pNPP serves as a substrate for both enzymes [1]. This differential reactivity reflects the ability of ANPP to distinguish structurally related phosphate‑utilizing active sites.

Enzyme Selectivity
Class-level
Cleaved by alkaline phosphatase; resistant to F₁‑ATPase (dark); pNPP hydrolyzed by both
May distinguish phosphate‑binding site topologies; supports selective probing context
Qualitative observation; may not generalize across all phosphatases
enzyme selectivity alkaline phosphatase F₁‑ATPase

High‑Impact Application Scenarios for 4-Azido-2-nitrophenyl phosphate in Biochemical Research


Photoaffinity Mapping of P‑Type ATPase Active Sites

ANPP is the reagent of choice for covalent labeling of Na⁺/K⁺‑ATPase and Ca²⁺‑ATPase substrate‑binding pockets. The competitive inhibition data (Ki = 0.37 mM vs. pNPP) and the light‑dependent irreversible inhibition (stoichiometry = 1.2 nmol/mg) provide researchers with a validated protocol for identifying active‑site peptides via [³²P]‑ANPP photolabeling followed by proteolytic digestion and sequencing [1].

Phosphate‑Binding Domain Characterization in ATP Synthases

ANPP has been successfully employed to label both α‑ and β‑subunits of chloroplast F₁‑ATPase, enabling the dissection of nucleotide‑binding pocket architecture [2]. Its ability to discriminate between catalytic and non‑catalytic phosphate sites (complete inhibition of ATP synthesis and hydrolysis) makes it an indispensable tool for mechanistic studies of rotary ATPases.

Selective Probing of Mitochondrial Phosphate Transporters

ANPP competitively inhibits the mitochondrial phosphate carrier with a Ki of 3.2 mM in the dark and, upon photoirradiation, forms covalent adducts that irreversibly block phosphate transport [3]. This allows researchers to identify and quantify the carrier protein in inner mitochondrial membrane preparations without interference from other anion transporters.

Enzymological Discrimination Between Phosphate‑Utilizing Enzymes

Because ANPP is cleaved by alkaline phosphatase but not by F₁‑ATPase in the dark [4], it serves as a diagnostic substrate for distinguishing between Pi‑binding site topologies. This selectivity profile is exploited to pre‑screen enzyme preparations and to design orthogonal labeling strategies in multi‑enzyme systems.

Application
Selection Property
Validation Focus
P‑Type ATPase active‑site mapping
Photoaffinity labeling specificity
Substrate‑site occupancy and covalent adduct validation
ATP synthase phosphate‑binding domain characterization
Subunit‑specific binding discrimination
Catalytic vs. non‑catalytic site labeling assessment
Mitochondrial phosphate transporter probing
Transporter‑specific irreversible inhibition
Carrier protein identification and transport blocking validation
Phosphate‑utilizing enzyme discrimination
Substrate selectivity profile
Enzyme‑specific hydrolysis screening (dark conditions)
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